9-Carbazoleacetic acid ethyl ester

概要

説明

9-Carbazoleacetic acid ethyl ester is a useful research compound. Its molecular formula is C16H15NO2 and its molecular weight is 253.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

9-Carbazoleacetic acid ethyl ester is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of carbazole, a structure known for its potential therapeutic properties. This article aims to detail the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

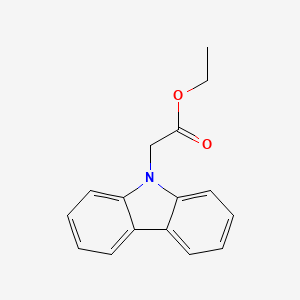

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a carbazole moiety linked to an acetic acid ethyl ester group, which is believed to contribute to its biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549) through apoptosis induction and cell cycle arrest mechanisms.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest at G2/M phase |

| HeLa | 18 | Inhibition of mitochondrial function |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study:

In a controlled experiment involving LPS-stimulated RAW264.7 macrophages, treatment with this compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, indicating its role as an anti-inflammatory agent.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Apoptosis Induction: The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It disrupts cell cycle progression, particularly at the G2/M checkpoint.

- Cytokine Modulation: It downregulates the expression of inflammatory cytokines.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its potential therapeutic applications. Preliminary studies suggest:

- Absorption: Rapid absorption post-administration.

- Distribution: High affinity for lipid membranes due to its lipophilic nature.

- Metabolism: Primarily metabolized in the liver, with metabolites showing varying degrees of biological activity.

- Excretion: Predominantly excreted through urine.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

Research indicates that 9-Carbazoleacetic acid ethyl ester exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, making it a potential candidate for developing new anticancer therapies. Its mechanism of action includes the inhibition of cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism and cancer progression .

Case Study:

A study demonstrated that derivatives of this compound displayed enhanced cytotoxicity against human cancer cell lines. The compound's structure allows it to interact with cellular signaling pathways involved in tumor growth, indicating its therapeutic potential .

1.2 Anti-inflammatory and Analgesic Properties

The compound also shows promise as an anti-inflammatory and analgesic agent. Its ability to modulate specific enzymatic pathways can be leveraged for developing treatments for inflammatory diseases.

Material Science Applications

2.1 Organic Electronics

In material science, this compound is utilized in the development of organic semiconductors due to its electronic properties. Its structure enhances charge transport, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Data Table: Comparison of Electronic Properties

| Property | This compound | Other Carbazole Derivatives |

|---|---|---|

| Charge Mobility | High | Moderate |

| Solubility | Soluble in organic solvents | Varies |

| Thermal Stability | Good | Varies |

4.1 Enzymatic Inhibition

Studies have shown that this compound can inhibit key enzymes involved in drug metabolism, which is critical for understanding its pharmacokinetics and potential interactions with other therapeutic agents .

Case Study:

A research project evaluated the compound's effect on CYP enzymes and found that it could significantly alter the metabolic pathways of co-administered drugs, suggesting careful consideration in polypharmacy scenarios .

特性

IUPAC Name |

ethyl 2-carbazol-9-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-2-19-16(18)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGTVJADQVHFHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369501 | |

| Record name | ethyl 2-carbazol-9-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6209-23-0 | |

| Record name | 9-Carbazoleacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006209230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ethyl 2-carbazol-9-ylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBAZOLEACETIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24K5PCJ3XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。